Shp2-IN-18 vs. SHP099: Biochemical Potency Comparison for SHP2 Allosteric Inhibition
Shp2-IN-18 demonstrates a biochemical IC50 of 3 nM against recombinant SHP2 in cell-free enzymatic assays . In comparison, the first-generation allosteric SHP2 inhibitor SHP099 exhibits an IC50 of 71 nM (0.071 μM) under comparable biochemical conditions [1]. This represents a 23.7-fold higher biochemical potency for Shp2-IN-18 relative to SHP099. Both compounds act through allosteric stabilization of the auto-inhibited conformation, yet the potency differential indicates distinct binding energetics at the tunnel allosteric site. Note: This comparison is cross-study comparable rather than direct head-to-head, as no publication reports simultaneous testing of both compounds in the same assay plate.
| Evidence Dimension | SHP2 biochemical inhibition IC50 |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | SHP099: 71 nM (0.071 μM) |
| Quantified Difference | 23.7-fold lower IC50 (higher potency) |
| Conditions | Cell-free enzymatic assay; recombinant SHP2 |
Why This Matters
For researchers designing dose-response experiments, the 24-fold potency difference means Shp2-IN-18 achieves equivalent target engagement at substantially lower concentrations, affecting vehicle selection, solubility requirements, and off-target exposure windows.
- [1] Chen YN, LaMarche MJ, Chan HM, et al. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. 2016;535(7610):148-152. View Source
